molecular formula C12H21NO3 B14029699 tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B14029699
M. Wt: 227.30 g/mol
InChI Key: FZSNTGVWRIIJNL-KXUCPTDWSA-N
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Description

tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the hydroxymethyl group: This step involves the selective hydroxylation of the bicyclic core, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1R,4S)-3-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate

Uniqueness

tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(13)5-9(8)7-14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

FZSNTGVWRIIJNL-KXUCPTDWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@H]2CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2CO

Origin of Product

United States

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